molecular formula C17H22N4O2 B081052 1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine CAS No. 14549-67-8

1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine

Cat. No. B081052
CAS RN: 14549-67-8
M. Wt: 314.4 g/mol
InChI Key: ZCKHWXUJLFQLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APDP is a piperazine derivative that has been synthesized by various methods, including the condensation of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine. It has been found to exhibit various biological activities and has been studied for its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of APDP is not fully understood, but it has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the endocannabinoid system by inhibiting the uptake of anandamide.

Biochemical And Physiological Effects

APDP has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of inflammatory responses, and the inhibition of cancer cell proliferation. It has also been found to improve cognitive function and to have a neuroprotective effect.

Advantages And Limitations For Lab Experiments

One of the advantages of APDP is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various disorders. However, its complex mechanism of action and potential side effects make it challenging to study in lab experiments.

Future Directions

There are several future directions for the study of APDP, including the investigation of its potential as a therapeutic agent for various disorders, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential of APDP as a modulator of the endocannabinoid system warrants further investigation.
In conclusion, APDP is a promising chemical compound that has been studied for its potential applications in various fields. Its ability to exhibit multiple biological activities and its potential as a therapeutic agent make it an exciting area of research. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of APDP involves the reaction of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

APDP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential as an anticancer agent and as a modulator of the endocannabinoid system.

properties

CAS RN

14549-67-8

Product Name

1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C17H22N4O2/c1-22-13-3-4-16(17(11-13)23-2)21-9-7-20(8-10-21)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3

InChI Key

ZCKHWXUJLFQLPY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC

Other CAS RN

14549-67-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.